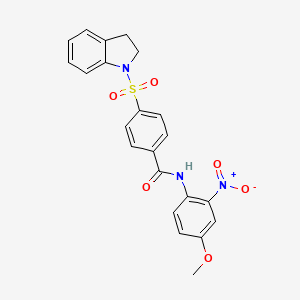
4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide, also known as CUDC-101, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. The compound was first synthesized in 2007 and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic benefits.
Mechanism of Action
4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide works by inhibiting multiple cancer pathways, including EGFR, HER2, and HDAC. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it has been shown to inhibit tumor growth and metastasis in animal models of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and inhibit tumor growth and metastasis. Additionally, it has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. Additionally, it has been extensively studied and has a well-understood mechanism of action. However, there are also some limitations to using this compound in lab experiments. It has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide. One potential direction is to further investigate its potential applications in cancer therapy. This could involve testing its efficacy in clinical trials, as well as exploring its use in combination with other cancer therapies. Additionally, there is a need for further research into the off-target effects of this compound, as well as the development of more soluble analogs of the compound. Finally, there is a need for further research into the mechanism of action of this compound, as well as its potential applications in other areas of medicine.
Synthesis Methods
4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method starts with the reaction of 4-methoxy-2-nitroaniline with 4-(chlorosulfonyl)benzoic acid to form 4-(4-methoxy-2-nitrophenylsulfonyl)benzoic acid. This intermediate is then reacted with indole-3-carbaldehyde to form 4-(indolin-1-ylsulfonyl)benzaldehyde, which is then reacted with N-(4-aminophenyl)benzamide to form the final product, this compound.
Scientific Research Applications
4-(indolin-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit multiple cancer pathways, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylase (HDAC). This makes it a promising candidate for the treatment of various types of cancer, including breast, lung, and colon cancer.
properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S/c1-31-17-8-11-19(21(14-17)25(27)28)23-22(26)16-6-9-18(10-7-16)32(29,30)24-13-12-15-4-2-3-5-20(15)24/h2-11,14H,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAIGDVVDUGYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


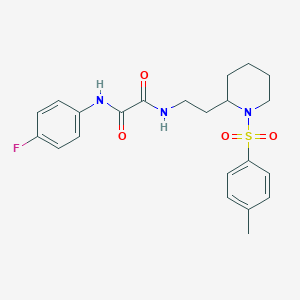
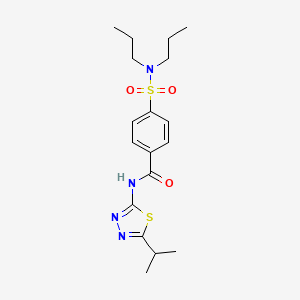
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2786159.png)

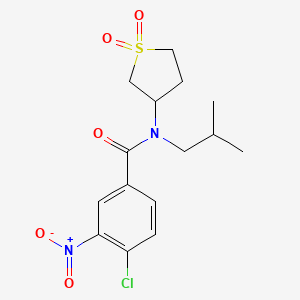
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2786164.png)
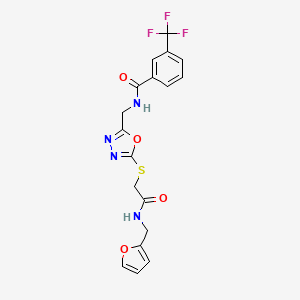
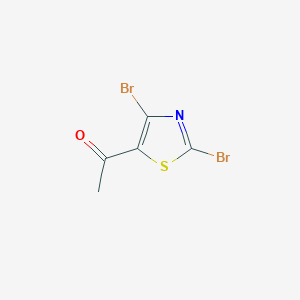
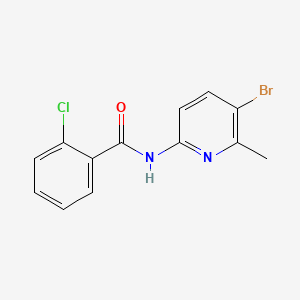
![1-[2-hydroxy-2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2786171.png)
![N-(4-fluorobenzyl)-3-(3-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2786172.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-diethoxybenzyl)propanamide](/img/structure/B2786174.png)
![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/no-structure.png)